molecular formula C10H8ClFO3 B1302082 Ethyl 3-chloro-4-fluorobenzoylformate CAS No. 845790-53-6

Ethyl 3-chloro-4-fluorobenzoylformate

Cat. No.: B1302082
CAS No.: 845790-53-6
M. Wt: 230.62 g/mol
InChI Key: OVOGFBWMHITCTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-fluorobenzoylformate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-fluorobenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Ethyl 3-chloro-4-fluorobenzoylformate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGFBWMHITCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374500
Record name Ethyl 3-chloro-4-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-53-6
Record name Ethyl 3-chloro-4-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-53-6
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